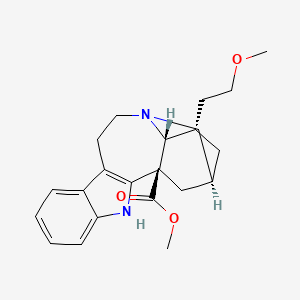

(+)-18-Methoxycoronaridine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

CAS No. |

308123-59-3 |

|---|---|

Molecular Formula |

C22H28N2O3 |

Molecular Weight |

368.5 g/mol |

IUPAC Name |

methyl (1R,15S,17S,18R)-17-(2-methoxyethyl)-3,13-diazapentacyclo[13.3.1.02,10.04,9.013,18]nonadeca-2(10),4,6,8-tetraene-1-carboxylate |

InChI |

InChI=1S/C22H28N2O3/c1-26-10-8-15-11-14-12-22(21(25)27-2)19-17(7-9-24(13-14)20(15)22)16-5-3-4-6-18(16)23-19/h3-6,14-15,20,23H,7-13H2,1-2H3/t14-,15+,20+,22-/m0/s1 |

InChI Key |

DTJQBBHYRQYDEG-RLHIPHHXSA-N |

Isomeric SMILES |

COCC[C@@H]1C[C@H]2C[C@]3([C@@H]1N(C2)CCC4=C3NC5=CC=CC=C45)C(=O)OC |

Canonical SMILES |

COCCC1CC2CC3(C1N(C2)CCC4=C3NC5=CC=CC=C45)C(=O)OC |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to (+)-18-Methoxycoronaridine: A Novel Agent in Addiction and Beyond

For Researchers, Scientists, and Drug Development Professionals

Abstract

(+)-18-Methoxycoronaridine (18-MC), also known as zolunicant, is a synthetic derivative of the naturally occurring psychoactive indole alkaloid, ibogaine. Developed to retain the anti-addictive properties of its parent compound while mitigating its hallucinogenic and cardiotoxic side effects, 18-MC has emerged as a promising therapeutic candidate for substance use disorders. This technical guide provides a comprehensive overview of the chemical structure, physicochemical and pharmacological properties, and the underlying mechanism of action of this compound. Detailed experimental protocols for its synthesis, in vitro evaluation, and in vivo assessment in preclinical models of addiction are presented. Furthermore, this document elucidates the key signaling pathways involved in its therapeutic effects and outlines a typical workflow for the preclinical development of such anti-addiction compounds.

Chemical Structure and Identification

This compound is a complex pentacyclic indole alkaloid. Its core structure is coronaridine, which is chemically modified with a methoxy group at the 18-position.

Table 1: Chemical Identification of this compound

| Identifier | Value |

| IUPAC Name | methyl (1S,15R,17R,18S)-17-(2-methoxyethyl)-3,13-diazapentacyclo[13.3.1.0²,¹⁰.0⁴,⁹.0¹³,¹⁸]nonadeca-2(10),4,6,8-tetraene-1-carboxylate[1][2] |

| SMILES String | COCC[C@H]1C[C@@H]2C[C@@]3([C@H]1N(C2)CCc4c3[nH]c5c4cccc5)C(=O)OC[1] |

| InChI Key | DTJQBBHYRQYDEG-SVBQBFEESA-N[1] |

| CAS Number | 308123-60-6[1] |

| Molecular Formula | C₂₂H₂₈N₂O₃[1] |

| Synonyms | 18-MC, Zolunicant, MM-110[1] |

Physicochemical and Pharmacokinetic Properties

The physicochemical properties of this compound are crucial for its formulation and delivery. Its pharmacokinetic profile, including its metabolism, dictates its dosing regimen and potential for drug-drug interactions.

Table 2: Physicochemical and Pharmacokinetic Properties of this compound

| Property | Value | Reference |

| Molecular Weight | 368.47 g/mol | [3] |

| Boiling Point | 510.092 °C at 760 mmHg | [4] |

| pKa (Strongest Basic) | 8.39 | [1] |

| LogP | 2.819 | [4] |

| Solubility | Soluble in DMSO | [5] |

| Metabolism | Primarily metabolized by CYP2C19 to 18-hydroxycoronaridine (18-HC). |

Pharmacological Profile

This compound's primary mechanism of action is as a potent and selective antagonist of the α3β4 nicotinic acetylcholine receptor (nAChR).[6] This receptor subtype is densely expressed in the medial habenula (MHb), a key brain region involved in reward and aversion.[7] By blocking these receptors, 18-MC modulates the activity of the medial habenula-interpeduncular nucleus (MHb-IPN) pathway, which in turn influences dopamine release in the mesolimbic system.[8] Unlike its parent compound, ibogaine, 18-MC exhibits a significantly improved safety profile with reduced affinity for various other receptors, thereby minimizing off-target effects.[9]

Table 3: Receptor Binding Affinity (Ki) of this compound and Related Compounds

| Receptor | (+/-)-18-MC (μM) | Ibogaine (μM) | Noribogaine (μM) |

| Kappa Opioid | 5.1 ± 0.50 | 2.2 ± 0.10 | 0.61 ± 0.015 |

| Mu Opioid | >1.1 ± 0.30 | 2.0 ± 0.15 | 0.68 ± 0.016 |

| Delta Opioid | 3.5 ± 0.05 | 10 ± 5.2 | 0.64 |

| NMDA | >100 | 3.1 ± 0.30 | 15 ± 2.0 |

| Sigma-2 | - | - | - |

| Serotonin Transporter (5-HTT) | - | - | - |

| α3β4 nAChR (IC₅₀) | ~0.75 | - | - |

Note: Data is for the racemic mixture where specified. The affinity of 18-MC for NMDA and sigma-2 receptors, as well as the serotonin transporter, is significantly lower than that of ibogaine.

Signaling Pathways and Mechanisms of Action

The anti-addictive effects of this compound are primarily mediated through its modulation of the medial habenula-interpeduncular nucleus (MHb-IPN) pathway. The following diagram illustrates the proposed signaling cascade.

References

- 1. go.drugbank.com [go.drugbank.com]

- 2. A novel IV cocaine self-administration procedure in rats: differential effects of dopamine, serotonin, and GABA drug pre-treatments on cocaine consumption and maximal price paid - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 18-Methoxycoronaridine | C22H28N2O3 | CID 15479177 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 18-Methoxycoronaridine | nicotinic α3β4 antagonist | CAS# 308123-60-6 | InvivoChem [invivochem.com]

- 5. musechem.com [musechem.com]

- 6. 18-Methoxycoronaridine hydrochloride, (+/-)- | 266686-77-5 | Benchchem [benchchem.com]

- 7. α3β4 nicotinic acetylcholine receptors in the medial habenula modulate the mesolimbic dopaminergic response to acute nicotine in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Alpha3beta4 nicotinic acetylcholine receptors in the medial habenula modulate the mesolimbic dopaminergic response to acute nicotine in vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 9. 18-Methoxycoronaridine - Wikipedia [en.wikipedia.org]

An In-depth Technical Guide on the Mechanism of Action of (+)-18-Methoxycoronaridine in the Brain

For Researchers, Scientists, and Drug Development Professionals

Abstract

(+)-18-Methoxycoronaridine (18-MC), a synthetic analog of the psychoactive alkaloid ibogaine, has emerged as a promising therapeutic candidate for the treatment of addiction. Unlike its parent compound, 18-MC lacks hallucinogenic and cardiotoxic effects, positioning it as a safer alternative. This technical guide provides a comprehensive overview of the core mechanism of action of 18-MC in the brain. It details its primary molecular target, the downstream signaling pathways it modulates, and the key experimental evidence supporting its anti-addictive properties. This document is intended to serve as a resource for researchers, scientists, and drug development professionals engaged in the study of addiction and the development of novel therapeutics.

Introduction

Addiction remains a significant global health challenge, necessitating the development of more effective and safer treatment strategies. This compound (18-MC), also known as zolunicant, is a derivative of ibogaine developed in 1996.[1] In preclinical studies, 18-MC has demonstrated efficacy in reducing the self-administration of various drugs of abuse, including morphine, cocaine, methamphetamine, nicotine, and alcohol.[1][2][3][4] Notably, it also attenuates signs of opioid withdrawal.[2] A key advantage of 18-MC over ibogaine is its improved safety profile; it does not induce tremors or cerebellar damage and has a lower affinity for targets associated with ibogaine's adverse effects, such as NMDA and sigma-2 receptors, sodium channels, and the serotonin transporter.[2]

Core Mechanism of Action: Antagonism of α3β4 Nicotinic Acetylcholine Receptors

The primary mechanism of action of 18-MC is its function as a potent and selective antagonist of the α3β4 subtype of nicotinic acetylcholine receptors (nAChRs).[1][5] These receptors are densely expressed in key brain regions implicated in addiction, particularly the medial habenula (MHb) and the interpeduncular nucleus (IPN).[6][7][8] The MHb-IPN pathway is a critical circuit that modulates the mesolimbic dopamine system, often referred to as the brain's reward pathway.[6][7]

By acting as an antagonist at α3β4 nAChRs in the MHb-IPN pathway, 18-MC indirectly modulates the activity of dopaminergic neurons originating in the ventral tegmental area (VTA) that project to the nucleus accumbens (NAc). This modulation is believed to dampen the reinforcing effects of addictive drugs and reduce drug-seeking behavior.[5]

Receptor Binding Profile of this compound

The following table summarizes the quantitative data on the binding affinity of 18-MC for various receptors, highlighting its selectivity for the α3β4 nAChR.

| Receptor Subtype | Ligand | Assay Type | Species | Ki (μM) | IC50 (μM) | Reference |

| α3β4 nAChR | [3H]Epibatidine | Radioligand Binding | Human | - | 0.75 | [5] |

| α4β2 nAChR | [3H]Cytisine | Radioligand Binding | Rat | No affinity | - | [1] |

| α9α10 nAChR | - | - | - | Higher potency than α3β4 | - | [1] |

| μ-Opioid Receptor | - | - | - | Modest affinity | - | [1] |

| κ-Opioid Receptor | - | - | - | Similar to ibogaine | - | [2] |

| NMDA Receptor | - | - | - | Low affinity | - | [2] |

| Sigma-2 Receptor | - | - | - | Low affinity | - | [2] |

| Serotonin Transporter (SERT) | - | - | - | No affinity | - | [1] |

| Sodium Channels | - | - | - | Reduced affinity | - | [1] |

| CaV2.2 Channels | - | - | - | Direct block | - | [1] |

Ki (inhibition constant) and IC50 (half-maximal inhibitory concentration) are measures of binding affinity. A lower value indicates a higher affinity.

Signaling Pathway of this compound's Anti-Addictive Action

The anti-addictive effects of 18-MC are primarily mediated through its interaction with the habenulo-interpeduncular pathway. The following diagram illustrates the proposed signaling cascade.

Caption: Proposed signaling pathway of this compound in the brain.

Experimental Evidence

The anti-addictive properties of 18-MC have been substantiated through a variety of preclinical experimental models.

Receptor Binding Assays

Radioligand binding assays are fundamental in determining the affinity and selectivity of a compound for its molecular targets.

Experimental Protocol: Radioligand Binding Assay for α3β4 nAChR

-

Membrane Preparation: HEK293 cells stably expressing human α3β4 nAChRs are cultured and harvested. The cells are homogenized in a cold lysis buffer (e.g., 50 mM Tris-HCl, pH 7.4) and centrifuged to pellet the cell membranes. The membrane pellet is washed and resuspended in an appropriate assay buffer.[9] Protein concentration is determined using a standard method like the BCA assay.

-

Competitive Binding: The assay is typically performed in a 96-well plate format. A fixed concentration of a radiolabeled ligand that binds to the α3β4 nAChR (e.g., [3H]epibatidine) is incubated with the membrane preparation in the presence of varying concentrations of unlabeled 18-MC.[10][11]

-

Incubation and Filtration: The mixture is incubated to allow binding to reach equilibrium. The bound and free radioligand are then separated by rapid vacuum filtration through glass fiber filters. The filters are washed with ice-cold buffer to remove unbound radioligand.[9]

-

Quantification: The radioactivity retained on the filters, representing the amount of bound radioligand, is measured using a scintillation counter.

-

Data Analysis: The data are used to generate a competition curve, from which the IC50 value (the concentration of 18-MC that inhibits 50% of the specific binding of the radioligand) is calculated. The Ki (inhibition constant) can then be determined using the Cheng-Prusoff equation.

In Vivo Microdialysis

In vivo microdialysis allows for the measurement of extracellular neurotransmitter levels in specific brain regions of awake, freely moving animals, providing a dynamic view of neurochemical changes in response to drug administration.

Experimental Protocol: In Vivo Microdialysis for Dopamine in the Nucleus Accumbens

-

Surgical Implantation: Rats are anesthetized and a guide cannula is stereotaxically implanted, targeting the nucleus accumbens. Animals are allowed to recover from surgery.

-

Microdialysis Probe Insertion: On the day of the experiment, a microdialysis probe is inserted through the guide cannula into the nucleus accumbens.[12] The probe is continuously perfused with artificial cerebrospinal fluid (aCSF) at a slow, constant flow rate.

-

Baseline Collection: After a stabilization period, dialysate samples are collected at regular intervals (e.g., every 20 minutes) to establish a baseline level of extracellular dopamine.[12]

-

Drug Administration and Sample Collection: 18-MC is administered (e.g., intraperitoneally), and dialysate collection continues. The collected samples are immediately analyzed or stored for later analysis.

-

Neurochemical Analysis: The concentration of dopamine in the dialysate samples is quantified using high-performance liquid chromatography with electrochemical detection (HPLC-ED).

-

Data Analysis: Dopamine levels are expressed as a percentage of the baseline concentration to determine the effect of 18-MC on dopamine release. Studies have shown that 18-MC can decrease extracellular dopamine levels in the nucleus accumbens.[13]

Behavioral Models of Addiction

Behavioral paradigms in animal models are crucial for assessing the therapeutic potential of anti-addictive compounds.

This model assesses the reinforcing properties of a drug and the motivation of an animal to seek and take it.

Experimental Workflow: Drug Self-Administration in Rats

Caption: A typical workflow for a drug self-administration experiment.

Studies using this model have consistently shown that pretreatment with 18-MC significantly reduces the self-administration of various drugs of abuse.[1][2]

Locomotor activity tests are used to assess the stimulant or sedative effects of a drug and to control for potential motor impairments that could confound the results of other behavioral tests.

Experimental Protocol: Locomotor Activity Measurement

-

Apparatus: An open-field arena equipped with infrared beams or a video tracking system is used to monitor the animal's movement.

-

Habituation: Animals are typically habituated to the testing room and the open-field apparatus to reduce novelty-induced hyperactivity.

-

Drug Administration: Animals are administered 18-MC or a vehicle control.

-

Testing: Following drug administration, the animal is placed in the center of the open-field arena, and its locomotor activity (e.g., distance traveled, rearing frequency) is recorded for a specific duration.[14][15]

-

Data Analysis: The locomotor data are analyzed to determine if 18-MC has any independent effects on motor activity. High doses of 18-MC have been shown to cause transient locomotor sedation.[16]

Pharmacokinetics and Metabolism

Understanding the pharmacokinetic profile of 18-MC is crucial for its clinical development. In vitro studies using human liver microsomes have shown that 18-MC is primarily metabolized via O-demethylation to its major metabolite, 18-hydroxycoronaridine (18-HC).[17] This metabolic pathway is predominantly catalyzed by the polymorphic enzyme CYP2C19.[17] The involvement of a polymorphic enzyme suggests that there may be inter-individual variability in the metabolism and clearance of 18-MC.

Conclusion

This compound exerts its anti-addictive effects primarily through the antagonism of α3β4 nicotinic acetylcholine receptors in the medial habenula and interpeduncular nucleus. This action leads to a modulation of the mesolimbic dopamine system, thereby reducing the reinforcing properties of drugs of abuse. Its favorable safety profile compared to ibogaine, coupled with robust preclinical efficacy data, makes 18-MC a compelling candidate for further clinical investigation as a treatment for substance use disorders. This technical guide provides a foundational understanding of its mechanism of action to aid in the ongoing research and development of this promising therapeutic agent.

References

- 1. 18-Methoxycoronaridine - Wikipedia [en.wikipedia.org]

- 2. 18-Methoxycoronaridine (18-MC) and ibogaine: comparison of antiaddictive efficacy, toxicity, and mechanisms of action - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Scholars@Duke publication: Acute oral 18-methoxycoronaridine (18-MC) decreases both alcohol intake and IV nicotine self-administration in rats. [scholars.duke.edu]

- 5. researchgate.net [researchgate.net]

- 6. Interaction of 18-methoxycoronaridine with nicotinic acetylcholine receptors in different conformational states - PMC [pmc.ncbi.nlm.nih.gov]

- 7. The medial habenula and interpeduncular nucleus circuitry is critical in addiction, anxiety, and mood regulation - PMC [pmc.ncbi.nlm.nih.gov]

- 8. The habenulo-interpeduncular pathway in nicotine aversion and withdrawal - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. giffordbioscience.com [giffordbioscience.com]

- 10. Selective α3β4 Nicotinic Acetylcholine Receptor Ligand as a Potential Tracer for Drug Addiction - PMC [pmc.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

- 12. In vivo dopamine measurements in the nucleus accumbens after nonanesthetic and anesthetic doses of propofol in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. 18-Methoxycoronaridine, a non-toxic iboga alkaloid congener: effects on morphine and cocaine self-administration and on mesolimbic dopamine release in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Open Field Test Protocol for Anxiety-Like Behavior in Rodents [anilocus.com]

- 15. Locomotion Activity Measurement in an Open Field for Mice [bio-protocol.org]

- 16. The α3β4 nicotinic acetylcholine receptor antagonist 18-Methoxycoronaridine decreases binge-like ethanol consumption in adult C57BL/6J mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Metabolism of 18-methoxycoronaridine, an ibogaine analog, to 18-hydroxycoronaridine by genetically variable CYP2C19 - PubMed [pubmed.ncbi.nlm.nih.gov]

The Ibogaine Derivative (+)-18-Methoxycoronaridine: A Technical Guide for Drug Development Professionals

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction

(+)-18-Methoxycoronaridine (18-MC), a synthetic derivative of the psychoactive alkaloid ibogaine, has emerged as a promising non-hallucinogenic candidate for the treatment of substance use disorders. Developed to mitigate the adverse effects associated with ibogaine, such as tremors and cardiotoxicity, 18-MC has demonstrated efficacy in reducing drug-seeking behavior across a range of preclinical models of addiction. This technical guide provides an in-depth overview of 18-MC, focusing on its mechanism of action, pharmacological profile, and the experimental methodologies used to characterize its therapeutic potential.

Pharmacology and Mechanism of Action

18-MC primarily functions as a potent and selective antagonist of the α3β4 nicotinic acetylcholine receptor (nAChR).[1][2] This receptor subtype is densely expressed in the medial habenula and the interpeduncular nucleus, brain regions implicated in the reward and withdrawal pathways of addiction.[2] By blocking these receptors, 18-MC is thought to modulate the dopaminergic mesolimbic pathway, a key circuit in the neurobiology of addiction.[3] Unlike its parent compound, ibogaine, 18-MC exhibits a more favorable safety profile with significantly lower affinity for other receptors, such as NMDA and sigma-2 receptors, as well as the serotonin transporter, thereby reducing the likelihood of off-target effects.[2]

Binding Affinities and Pharmacokinetics

The binding profile of this compound and its metabolites reveals a primary interaction with the α3β4 nicotinic acetylcholine receptor, with weaker affinities for various opioid receptors. The metabolism of 18-MC is primarily mediated by the polymorphic enzyme CYP2C19.

Table 1: Receptor Binding Affinities of this compound

| Receptor/Site | Ligand | Ki (μM) | Species | Assay Type | Reference |

| α3β4 nAChR | (+/-)-18-MC | 0.7 | Human | Whole-cell patch clamp | [4] |

| Kappa Opioid Receptor | (+)-18-MC | Micromolar Range | Rat | Radioligand Binding | [5] |

| Kappa Opioid Receptor | (-)-18-MC | Micromolar Range | Rat | Radioligand Binding | [5] |

| Kappa Opioid Receptor | (+/-)-18-MC | Micromolar Range | Rat | Radioligand Binding | [5] |

| Mu Opioid Receptor | (+/-)-18-MC | 1.1 | Guinea Pig | Radioligand Binding | [4] |

| Delta Opioid Receptor | (+/-)-18-MC | 3.5 | Guinea Pig | Radioligand Binding | [4] |

Table 2: In Vitro Metabolism of this compound

| Enzyme | Substrate | Km (μM) | Vmax (nmol/mg/min) | Reference |

| CYP2C19 | (+/-)-18-MC | 1.34 | 0.21 | |

| Human Liver Microsomes | (+/-)-18-MC | 2.81 - 7.9 | 0.045 - 0.29 |

Experimental Protocols

Synthesis of this compound

The chemical resolution of racemic 18-MC is achieved through the formation of diastereomeric sulfonamides. The following provides a general overview of the synthetic approach.

Materials:

-

Racemic 18-methoxycoronaridine

-

(R)-(-)- or (S)-(+)-camphorsulfonyl chloride

-

Potassium hexamethyldisilazide (KHMDS)

-

Tetrahydrofuran (THF)

-

Silica gel for flash chromatography

-

Potassium hydroxide (KOH)

-

Methanol

-

1 M HCl in diethyl ether

Procedure:

-

Sulfonamide Formation: Racemic 18-MC is reacted with either (R)-(-)- or (S)-(+)-camphorsulfonyl chloride in the presence of a base like KHMDS in THF. This reaction forms diastereomeric sulfonamides.[5]

-

Chromatographic Separation: The resulting diastereomers are separated using flash chromatography on silica gel.[5]

-

Hydrolysis: The separated diastereomers are then hydrolyzed using a base such as KOH in methanol to cleave the sulfonamide group.[5]

-

Salt Formation: The enantiomerically pure (+)- or (-)-18-MC is then converted to its hydrochloride salt by treatment with 1 M HCl in diethyl ether to improve stability and facilitate handling.[5]

Whole-Cell Patch Clamp Electrophysiology

This technique is employed to characterize the functional interaction of 18-MC with the α3β4 nAChR expressed in a cellular model.

Cell Culture:

-

Human Embryonic Kidney (HEK293) cells stably transfected with the genes encoding the α3 and β4 subunits of the nicotinic acetylcholine receptor are used.[6]

Solutions:

-

External Solution (aCSF): Typically contains (in mM): 126 NaCl, 3 KCl, 2 MgSO4, 2 CaCl2, 1.25 NaH2PO4, 26.4 NaHCO3, and 10 glucose, bubbled with 95% O2/5% CO2.[7]

-

Internal (Pipette) Solution: Typically contains (in mM): 115 K-Gluconate, 4 NaCl, 0.3 GTP-NaCl, 2 ATP-Mg, and 40 HEPES, with the pH adjusted to 7.2 with KOH.[7]

Recording Procedure:

-

HEK293 cells expressing α3β4 nAChRs are voltage-clamped at a holding potential of -60 mV.[6]

-

Acetylcholine (ACh) or another nicotinic agonist is applied to elicit an inward current.

-

(+)-18-MC is co-applied with the agonist to determine its effect on the ACh-evoked current.

-

The inhibition of the current by 18-MC is measured to determine its antagonistic potency (e.g., IC50).

In Vivo Microdialysis

This technique allows for the measurement of extracellular neurotransmitter levels, such as dopamine, in specific brain regions of awake, freely moving animals.

Surgical Procedure:

-

Rats are anesthetized and a guide cannula is stereotaxically implanted, targeting the nucleus accumbens.

Microdialysis Procedure:

-

A microdialysis probe is inserted through the guide cannula.

-

The probe is perfused with artificial cerebrospinal fluid (aCSF) at a constant flow rate.

-

Dialysate samples are collected at regular intervals before and after the administration of (+)-18-MC.

-

Dopamine concentrations in the dialysate are quantified using high-performance liquid chromatography with electrochemical detection (HPLC-ECD).

Intravenous Self-Administration

This behavioral paradigm is the gold standard for assessing the reinforcing properties of drugs and the potential of a compound to reduce drug-seeking behavior.

Surgical Procedure:

-

Rats are surgically implanted with an intravenous catheter into the jugular vein. The catheter is externalized on the back of the animal.

Behavioral Procedure:

-

Rats are trained to press a lever in an operant chamber to receive an intravenous infusion of a drug of abuse, such as nicotine (e.g., 0.03 mg/kg/infusion).[8]

-

Drug infusions are often paired with a cue light and/or tone.[8]

-

Once a stable baseline of self-administration is established, rats are pre-treated with various doses of (+)-18-MC (e.g., 10, 20, 40 mg/kg, orally) before the self-administration session.[9]

-

The effect of 18-MC on the number of drug infusions earned is measured to assess its ability to reduce drug-taking behavior.

Visualizations

Signaling and Experimental Workflows

Conclusion

This compound represents a significant advancement in the development of therapeutics for substance use disorders. Its selective antagonism of the α3β4 nicotinic acetylcholine receptor provides a targeted mechanism of action with a reduced side-effect profile compared to its parent compound, ibogaine. The preclinical data strongly support its potential to reduce the self-administration of multiple drugs of abuse. The detailed experimental protocols provided in this guide offer a framework for the continued investigation and development of this promising anti-addiction agent. Further clinical evaluation is warranted to fully elucidate the therapeutic efficacy and safety of 18-MC in human populations.

References

- 1. 18-MC reduces methamphetamine and nicotine self-administration in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. 18-Methoxycoronaridine - Wikipedia [en.wikipedia.org]

- 3. 18-methoxycoronaridine blocks acquisition but enhances reinstatement of a cocaine place preference - PMC [pmc.ncbi.nlm.nih.gov]

- 4. designer-drug.com [designer-drug.com]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. axolbio.com [axolbio.com]

- 8. IV Nicotine Self-Administration in Rats Using a Consummatory Operant Licking Response: Sensitivity to Serotonergic, Glutaminergic and Histaminergic Drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Acute oral 18-methoxycoronaridine (18-MC) decreases both alcohol intake and IV nicotine self-administration in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

A Comprehensive Pharmacological Profile of (+)-18-Methoxycoronaridine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

(+)-18-Methoxycoronaridine (18-MC), a synthetic analog of the naturally occurring psychoactive compound ibogaine, has emerged as a promising therapeutic candidate for the treatment of substance use disorders. Developed to retain the anti-addictive properties of ibogaine while minimizing its hallucinogenic and cardiotoxic side effects, 18-MC has demonstrated efficacy in animal models of addiction to various substances, including opioids, stimulants, nicotine, and alcohol. This in-depth technical guide provides a comprehensive overview of the pharmacological profile of this compound, focusing on its receptor binding affinities, functional activity, preclinical efficacy, and the detailed experimental methodologies used in its evaluation.

Core Pharmacological Profile

Mechanism of Action

The primary mechanism of action of this compound is the antagonism of the α3β4 subtype of nicotinic acetylcholine receptors (nAChRs). These receptors are densely expressed in the medial habenula, a key brain region involved in the regulation of reward and aversion. By blocking these receptors, 18-MC modulates the activity of the habenulo-interpeduncular pathway, which in turn influences the mesolimbic dopamine system, a critical circuit in the neurobiology of addiction. Unlike its parent compound, ibogaine, 18-MC exhibits a more favorable safety profile due to its significantly lower affinity for other receptor systems, such as NMDA and sigma-2 receptors, which are associated with the undesirable psychoactive effects of ibogaine.

Quantitative Pharmacological Data

The following tables summarize the available quantitative data on the binding affinities and functional activities of this compound at various neurotransmitter receptors and ion channels.

Table 1: Receptor Binding Affinities (Ki) of this compound

| Receptor Target | Ligand | Tissue/System | Ki (µM) | Reference |

| Nicotinic Acetylcholine Receptor (α3β4) | [³H]Epibatidine | HEK cells expressing human α3β4 nAChRs | ~0.75 | [1] |

| Mu (µ) Opioid Receptor | [³H]DAMGO | Rat brain membranes | Modest affinity (exact Ki not specified) | [2] |

| Kappa (κ) Opioid Receptor | [³H]U69,593 | Rat brain membranes | Modest affinity (exact Ki not specified) | [2] |

| Delta (δ) Opioid Receptor | [³H]DPDPE | Rat brain membranes | Low affinity (exact Ki not specified) | |

| NMDA Receptor | [³H]MK-801 | Rat cortical membranes | Significantly reduced affinity compared to ibogaine (exact Ki not specified) | [2] |

| Sigma-2 (σ₂) Receptor | [³H]DTG | Rat liver membranes | Significantly reduced affinity compared to ibogaine (exact Ki not specified) | [2] |

Table 2: Functional Activity (IC50/EC50/Kd) of this compound

| Assay Type | Receptor/Channel | System | Value (µM) | Parameter | Reference |

| Ca²⁺ Influx Assay | Nicotinic Acetylcholine Receptor (α3β4) | TE671 cells | 0.75 | IC50 | [1] |

| [³H]18-MC Binding | Torpedo AChR ion channel | Torpedo marmorata electric organ | 0.23 ± 0.04 | Kd | [3] |

| hERG Potassium Channel Block | hERG channels expressed in TSA-201 cells | TSA-201 cells | Higher IC50 than ibogaine (less potent) | IC50 | |

| Nav1.5 Sodium Channel Block | hNav1.5 channels expressed in TSA-201 cells | TSA-201 cells | Higher IC50 than ibogaine (less potent) | IC50 | |

| Cav1.2 Calcium Channel Block | hCav1.2 channels expressed in TSA-201 cells | TSA-201 cells | Higher IC50 than ibogaine (less potent) | IC50 |

Detailed Experimental Protocols

Radioligand Binding Assays

Objective: To determine the binding affinity (Ki) of this compound for various receptors.

General Protocol:

-

Membrane Preparation: Brain tissue (e.g., rat cortex, striatum) or cells expressing the receptor of interest are homogenized in a suitable buffer (e.g., 50 mM Tris-HCl, pH 7.4) and centrifuged to pellet the membranes. The final pellet is resuspended in the assay buffer.

-

Incubation: A fixed concentration of a specific radioligand (e.g., [³H]cytisine for nAChRs) is incubated with the membrane preparation in the presence of varying concentrations of unlabeled this compound.

-

Separation: Bound and free radioligand are separated by rapid filtration through glass fiber filters.

-

Quantification: The radioactivity retained on the filters is measured using liquid scintillation counting.

-

Data Analysis: Non-specific binding is determined in the presence of a high concentration of a known ligand for the receptor. Specific binding is calculated by subtracting non-specific from total binding. The IC50 value (the concentration of 18-MC that inhibits 50% of specific radioligand binding) is determined by non-linear regression analysis. The Ki value is then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

In Vivo Microdialysis for Neurotransmitter Levels

Objective: To measure the effect of this compound on extracellular levels of neurotransmitters, such as dopamine and serotonin, in specific brain regions.

General Protocol:

-

Animal Model: Adult male Sprague-Dawley rats are typically used.

-

Surgical Implantation: Under anesthesia, a guide cannula is stereotaxically implanted, targeting the brain region of interest (e.g., nucleus accumbens).

-

Microdialysis Probe Insertion: After a recovery period, a microdialysis probe is inserted through the guide cannula. The probe is continuously perfused with artificial cerebrospinal fluid (aCSF) at a low flow rate (e.g., 1-2 µL/min).

-

Sample Collection: Dialysate samples are collected at regular intervals (e.g., every 20 minutes) before and after the administration of this compound or a vehicle.

-

Neurochemical Analysis: The concentrations of dopamine, serotonin, and their metabolites in the dialysate samples are quantified using high-performance liquid chromatography with electrochemical detection (HPLC-ED).

-

Data Analysis: Neurotransmitter levels are expressed as a percentage of the baseline levels, which are established from the samples collected before drug administration.

Animal Models of Drug Self-Administration

Objective: To assess the efficacy of this compound in reducing drug-seeking and drug-taking behaviors.

General Protocol for Intravenous Nicotine Self-Administration:

-

Animal Model: Adult male Wistar or Sprague-Dawley rats are commonly used.

-

Surgical Preparation: Rats are surgically implanted with an intravenous catheter into the jugular vein.

-

Operant Conditioning: Rats are placed in operant conditioning chambers equipped with two levers. A response on the "active" lever results in an intravenous infusion of nicotine, often paired with a cue light or tone. Responses on the "inactive" lever have no consequence.

-

Drug Administration: Once a stable baseline of nicotine self-administration is established, rats are pre-treated with various doses of this compound or vehicle before the self-administration sessions.

-

Data Collection: The number of infusions earned (active lever presses) and the number of inactive lever presses are recorded.

-

Data Analysis: The effect of 18-MC on nicotine self-administration is determined by comparing the number of infusions earned after drug treatment to the baseline levels.

Whole-Cell Patch-Clamp Electrophysiology

Objective: To characterize the functional effects of this compound on ion channels, particularly α3β4 nAChRs.

General Protocol:

-

Cell Preparation: Human embryonic kidney (HEK-293) cells are transiently or stably transfected with cDNAs encoding the subunits of the α3β4 nAChR.

-

Recording Setup: Whole-cell voltage-clamp recordings are performed using a patch-clamp amplifier. The extracellular solution contains physiological concentrations of ions, and the intracellular solution in the recording pipette contains a potassium-based solution.

-

Drug Application: Acetylcholine or another nicotinic agonist is applied to the cell to evoke a current through the α3β4 nAChRs. This compound is then co-applied or pre-applied to determine its effect on the agonist-evoked current.

-

Data Acquisition and Analysis: The current responses are recorded and analyzed to determine the inhibitory concentration (IC50) of 18-MC and to characterize the nature of its antagonism (e.g., competitive vs. non-competitive).

Signaling Pathways and Visualizations

The Habenulo-Interpeduncular-Dopamine Pathway

The anti-addictive effects of this compound are primarily mediated through its action on the habenulo-interpeduncular pathway, which modulates the mesolimbic dopamine system. The following diagram illustrates this key signaling pathway.

Caption: Signaling pathway of this compound's anti-addictive action.

Experimental Workflow for Preclinical Evaluation

The following diagram outlines a typical experimental workflow for the preclinical assessment of a novel anti-addictive compound like this compound.

Caption: Preclinical evaluation workflow for anti-addictive compounds.

Conclusion

This compound represents a significant advancement in the development of therapeutics for substance use disorders. Its selective antagonism of α3β4 nicotinic acetylcholine receptors provides a targeted mechanism of action that effectively reduces drug-seeking and drug-taking behavior in preclinical models, while avoiding the adverse effects associated with less selective compounds like ibogaine. The comprehensive pharmacological data and detailed experimental protocols presented in this guide offer a valuable resource for researchers and drug development professionals working to further elucidate the therapeutic potential of this promising compound and to advance its development toward clinical application. Further research is warranted to fully characterize its binding profile with precise Ki values for a broader range of receptors and to continue to explore its efficacy and safety in more complex models of addiction.

References

The Modulatory Effects of (+)-18-Methoxycoronaridine on Nicotinic Acetylcholine Receptors: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

(+)-18-Methoxycoronaridine (18-MC), a synthetic analog of the naturally occurring alkaloid ibogaine, has garnered significant attention for its potential as a non-addictive treatment for substance use disorders. A primary mechanism underlying its therapeutic effects is the modulation of nicotinic acetylcholine receptors (nAChRs), a diverse family of ligand-gated ion channels integral to neurotransmission and synaptic plasticity. This technical guide provides an in-depth analysis of the interaction between (+)-18-MC and nAChRs, consolidating quantitative data, detailing experimental methodologies, and visualizing key pathways and processes. The information presented herein is intended to serve as a comprehensive resource for researchers and professionals engaged in the study and development of novel therapeutics targeting the nicotinic cholinergic system.

Introduction

Nicotinic acetylcholine receptors are pentameric ion channels that mediate fast synaptic transmission in the central and peripheral nervous systems. Their diverse subunit composition gives rise to a multitude of receptor subtypes with distinct pharmacological and physiological properties. The α3β4 nAChR subtype, in particular, has been identified as a key target for the anti-addictive properties of 18-MC[1][2][3]. This compound acts as a noncompetitive antagonist, modulating receptor function through a mechanism that is dependent on the receptor's conformational state[4]. Understanding the nuances of this interaction is crucial for the rational design of next-generation therapeutics with improved efficacy and safety profiles.

Quantitative Pharmacological Data

The following tables summarize the key quantitative data on the interaction of this compound with various nicotinic acetylcholine receptor subtypes.

Table 1: Binding Affinity of this compound for Nicotinic Acetylcholine Receptors

| Receptor Subtype | Radioligand | Preparation | Ki (μM) | Reference |

| Muscle-type (hα1β1γδ) | [3H]TCP | TE671 Cells | ~8-fold higher affinity in desensitized vs. resting state | [4] |

| Muscle-type (Torpedo) | [3H]18-MC | Torpedo AChR Membranes | 0.23 ± 0.04 (Kd, desensitized state) | [4] |

| Muscle-type (Torpedo) | [3H]TCP | Torpedo AChR Membranes | 0.41 ± 0.03 (desensitized), 0.73 ± 0.05 (resting) | [4] |

| α3β4 | Not Specified | Not Specified | 0.7 (as determined by kinetic measures) | [5] |

Table 2: Functional Inhibition of Nicotinic Acetylcholine Receptors by this compound

| Receptor Subtype | Assay Type | Agonist | IC50 (μM) | Notes | Reference |

| hα1β1γδ | Calcium Influx | (±)-epibatidine | Potency increased ~2-fold with longer pre-incubation | Pre-incubation desensitizes the receptor, increasing 18-MC's potency. | [4] |

| α3β4 | Not Specified | Acetylcholine (1 mM) | Not specified, but produced nearly 100% inhibition at 20 µM | Inhibition was rapid and recovery was less complete compared to some congeners. | [5] |

Table 3: Effect of this compound on Receptor Desensitization

| Receptor Preparation | Radioligand | Effect | Apparent EC50 (μM) | Reference |

| Torpedo AChR Membranes | [3H]cytisine | Enhancement of binding (induces desensitization) | 0.3 ± 0.1 | [4] |

Signaling Pathways and Mechanism of Action

This compound exerts its effects on the central nervous system, in part, by modulating the activity of the habenulo-interpeduncular pathway, a circuit rich in α3β4 nAChRs that plays a critical role in reward and aversion[6][7]. By antagonizing these receptors, 18-MC can influence dopamine release in the mesolimbic pathway, a key component of the brain's reward circuitry[2][8].

References

- 1. High-Throughput Patch Clamp Screening in Human α6-Containing Nicotinic Acetylcholine Receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. bu.edu [bu.edu]

- 3. Conformational changes in the nicotinic acetylcholine receptor during gating and desensitization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Radioligand binding characterization of neuronal nicotinic acetylcholine receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Radioligand binding assays and their analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Conformational Changes in the Nicotinic Acetylcholine Receptor During Gating and Desensitization - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Analysis of T-cell Receptor-Induced Calcium Influx in Primary Murine T-cells by Full Spectrum Flow Cytometry - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Conformational dynamics of a nicotinic receptor neurotransmitter site - PMC [pmc.ncbi.nlm.nih.gov]

Neurochemical effects of (+)-18-Methoxycoronaridine administration

An In-depth Technical Guide to the Neurochemical Effects of (+)-18-Methoxycoronaridine Administration

Introduction

This compound ((+)-18-MC) is a synthetic derivative of the naturally occurring psychoactive compound ibogaine.[1][2][3] Developed as a potential treatment for a variety of substance use disorders, 18-MC has demonstrated efficacy in animal models for reducing self-administration of morphine, cocaine, methamphetamine, nicotine, and ethanol.[1][4][5][6] A key advantage of 18-MC is that it appears to lack the adverse effects associated with ibogaine, such as tremors, cerebellar toxicity, and cardiotoxicity, positioning it as a safer therapeutic alternative.[1][4] This guide provides a detailed overview of the neurochemical mechanisms underlying the action of 18-MC, supported by quantitative data, experimental methodologies, and pathway visualizations.

Pharmacodynamics and Primary Mechanism of Action

The primary mechanism of action for 18-MC's anti-addictive properties is its function as a potent antagonist of the α3β4 nicotinic acetylcholine receptor (nAChR).[7][8][9] This selectivity is a significant departure from ibogaine, which interacts with a much broader range of receptors.[4] While 18-MC retains a modest affinity for μ- and κ-opioid receptors, its interaction with the α3β4 nAChR is considered central to its therapeutic effects.[4][7]

High densities of α3β4 nAChRs are found in key areas of the brain's reward and anti-reward circuitry, including the medial habenula and the interpeduncular nucleus.[7][8][10] By blocking these receptors, 18-MC indirectly modulates the mesolimbic dopamine pathway, which is crucial for the rewarding effects of drugs of abuse.[8][10] Local administration of 18-MC into the medial habenula, interpeduncular nucleus, or basolateral amygdala has been shown to decrease methamphetamine self-administration in rats.[10]

Unlike ibogaine, 18-MC has significantly lower affinity for NMDA receptors, sigma-2 receptors, sodium channels, and the serotonin transporter.[4][7] This refined pharmacological profile is believed to contribute to its improved safety and tolerability.[4]

Quantitative Data on Neurochemical Interactions

The following tables summarize the known quantitative effects of (+)-18-MC on receptor binding and neurotransmitter levels.

Table 1: Receptor Binding Affinities and Functional Potency of (+)-18-MC and Ibogaine

| Receptor/Channel | Ligand | Affinity/Potency (IC₅₀/Kᵢ) | Species/System | Reference |

| α3β4 nAChR | (+)-18-MC | Potent Antagonist | Rat | [10] |

| Human muscle AChR | (+)-18-MC | 6.8 ± 0.8 μM | Human | [11] |

| Human muscle AChR | Ibogaine | 17.0 ± 3.0 μM | Human | [11] |

| μ-Opioid Receptor | (+)-18-MC | Modest Affinity (Agonist) | - | [7] |

| κ-Opioid Receptor | (+)-18-MC | Similar to Ibogaine | - | [4] |

| NMDA Receptor | (+)-18-MC | Low Affinity | - | [4] |

| Sigma-2 Receptor | (+)-18-MC | Low Affinity | - | [4] |

| 5-HT Transporter | (+)-18-MC | Low Affinity | - | [4] |

Table 2: Effects of (+)-18-MC on Extracellular Neurotransmitter Levels

| Brain Region | Condition | (+)-18-MC Dose | Effect | Species | Reference |

| Nucleus Accumbens | Basal | 40 mg/kg | Decreased extracellular dopamine | Rat | [1][4] |

| Nucleus Accumbens | Morphine-induced | - | Blocked dopamine release | Rat | [4] |

| Nucleus Accumbens | Nicotine-induced | 40 mg/kg (19h prior) | Significantly attenuated dopamine release | Rat | [4][12] |

| Nucleus Accumbens | Basal | 40 mg/kg | No effect on extracellular serotonin | Rat | [4] |

Signaling Pathway and Neurocircuitry

The anti-addictive action of 18-MC involves a specific neurochemical pathway. By antagonizing α3β4 nAChRs in the habenulo-interpeduncular pathway, 18-MC modulates downstream dopaminergic signaling. This action reduces the reinforcing effects of various drugs of abuse.

Caption: Proposed signaling pathway for (+)-18-MC's anti-addictive effects.

Experimental Protocols

The neurochemical effects of 18-MC have been elucidated through various experimental methodologies.

In Vivo Microdialysis

This technique is used to measure extracellular levels of neurotransmitters like dopamine in specific brain regions of awake, freely moving animals.[1][12]

-

Surgical Procedure: Rats are anesthetized, and a guide cannula is stereotaxically implanted, targeting a brain region such as the nucleus accumbens.

-

Probe Insertion and Perfusion: Following a recovery period, a microdialysis probe is inserted through the guide cannula. The probe is continuously perfused with an artificial cerebrospinal fluid (aCSF) solution at a low flow rate.

-

Sample Collection: The perfusate, now containing neurotransmitters that have diffused across the probe's semipermeable membrane, is collected at regular intervals.

-

Analysis: The collected dialysate samples are analyzed using high-performance liquid chromatography (HPLC) with electrochemical detection to quantify the concentration of dopamine and its metabolites.[12]

-

Drug Administration: 18-MC (e.g., 40 mg/kg, i.p.) is administered, and changes in neurotransmitter levels are monitored over time.[1][12]

Drug Self-Administration

This operant conditioning paradigm assesses the reinforcing properties of a drug and the ability of a compound like 18-MC to reduce drug-seeking behavior.[1]

-

Catheter Implantation: Animals (typically rats) are surgically fitted with intravenous catheters (e.g., in the jugular vein) for the self-administration of drugs like morphine or cocaine.[1][6]

-

Operant Training: Rats are placed in operant chambers equipped with levers. Pressing the "active" lever results in an intravenous infusion of the drug, while pressing the "inactive" lever has no consequence. Animals learn to self-administer the drug.

-

Treatment and Testing: Once a stable baseline of self-administration is established, animals are pre-treated with 18-MC or a vehicle. The subsequent number of lever presses and drug infusions is recorded to determine if 18-MC reduces the motivation to take the drug.[1] For oral self-administration models (e.g., nicotine or alcohol), drug-containing solutions are offered, and consumption is measured.[4][6][12]

Experimental Workflow Visualization

The following diagram illustrates a typical workflow for an in vivo microdialysis experiment to assess the effect of 18-MC on drug-induced dopamine release.

Caption: Workflow for a typical in vivo microdialysis experiment.

Conclusion

This compound exerts its primary neurochemical effects by acting as a selective antagonist at α3β4 nicotinic acetylcholine receptors. This action, particularly within the habenulo-interpeduncular pathway, leads to a modulation of the mesolimbic dopamine system, resulting in decreased dopamine release in the nucleus accumbens.[1][4][10] This mechanism effectively attenuates the rewarding and reinforcing properties of abused substances. Its narrow spectrum of action, with low affinity for receptors implicated in ibogaine's toxicity, underscores its potential as a significantly safer and more targeted pharmacotherapy for treating substance use disorders.[4] Continued research and clinical trials are essential to fully characterize its therapeutic utility in human populations.[13][14]

References

- 1. 18-Methoxycoronaridine, a non-toxic iboga alkaloid congener: effects on morphine and cocaine self-administration and on mesolimbic dopamine release in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. psychedelicreview.com [psychedelicreview.com]

- 3. Ibogaine - Wikipedia [en.wikipedia.org]

- 4. 18-Methoxycoronaridine (18-MC) and ibogaine: comparison of antiaddictive efficacy, toxicity, and mechanisms of action - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. The α3β4 nicotinic acetylcholine receptor antagonist 18-Methoxycoronaridine decreases binge-like ethanol consumption in adult C57BL/6J mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. 18-Methoxycoronaridine - Wikipedia [en.wikipedia.org]

- 8. Novel alpha3beta4 nicotinic acetylcholine receptor-selective ligands. Discovery, structure-activity studies and pharmacological evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Synthesis and biological evaluation of 18-methoxycoronaridine congeners. Potential antiaddiction agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Interaction of 18-methoxycoronaridine with nicotinic acetylcholine receptors in different conformational states - PMC [pmc.ncbi.nlm.nih.gov]

- 12. 18-Methoxycoronardine attenuates nicotine-induced dopamine release and nicotine preferences in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. cdn.clinicaltrials.gov [cdn.clinicaltrials.gov]

- 14. ClinicalTrials.gov [clinicaltrials.gov]

(+)-18-Methoxycoronaridine: A Technical Guide on its Role as a Selective α3β4 Nicotinic Antagonist

For Researchers, Scientists, and Drug Development Professionals

Introduction

(+)-18-Methoxycoronaridine (18-MC), also known as zolunicant, is a synthetic derivative of the naturally occurring psychoactive alkaloid ibogaine.[1] Developed in 1996 by researchers at the Albany Medical College and the University of Vermont, 18-MC has emerged as a promising therapeutic candidate for the treatment of substance use disorders.[1] In numerous animal studies, it has demonstrated efficacy in reducing the self-administration of various drugs of abuse, including morphine, cocaine, methamphetamine, nicotine, and alcohol, as well as sucrose.[1][2][3]

Unlike its parent compound, ibogaine, which exhibits a broad pharmacological profile with significant side effects like tremors and potential neurotoxicity, 18-MC was designed to have a more targeted mechanism of action with an improved safety profile.[3] Its primary mechanism is the selective antagonism of the α3β4 nicotinic acetylcholine receptor (nAChR), a key component of the neural circuitry underlying addiction.[2][4][5] This technical guide provides an in-depth examination of 18-MC's interaction with the α3β4 nAChR, presenting quantitative data, detailed experimental protocols, and visualizations of its mechanism and associated workflows.

Core Mechanism of Action: Selective α3β4 Nicotinic Antagonism

The anti-addictive properties of 18-MC are primarily attributed to its function as a potent and selective antagonist of the α3β4 subtype of nicotinic acetylcholine receptors.[2][5] These receptors are ligand-gated ion channels highly expressed in the medial habenula and the interpeduncular nucleus, brain regions that form the habenulo-interpeduncular pathway.[2][5] This pathway plays a crucial role in modulating the mesolimbic dopamine system, which is central to reward and reinforcement behaviors associated with addiction.[2][5]

18-MC's antagonism is not achieved through simple channel blockage. Instead, it acts as a non-competitive negative allosteric modulator.[2] This mechanism involves 18-MC binding with higher affinity to the desensitized state of the α3β4 receptor, effectively stabilizing this non-conducting conformation and preventing its activation by acetylcholine.[2][6] This mode of action is distinct from non-specific nicotinic antagonists like mecamylamine, potentially contributing to 18-MC's more favorable side-effect profile.[2]

The selectivity of 18-MC for the α3β4 subtype is a key feature. While it binds potently to α3β4 nAChRs, it displays significantly lower affinity for other nAChR subtypes, such as α4β2, as well as for NMDA receptors, the serotonin transporter, and sigma-2 receptors, which are known targets of ibogaine.[1][3] It does retain a modest affinity for kappa and mu-opioid receptors.[1][7] This selectivity is believed to underpin its efficacy in reducing drug-seeking behavior while avoiding the hallucinogenic and toxic effects associated with ibogaine.[3]

Quantitative Data

The following tables summarize the binding affinities and in vivo efficacy of this compound based on preclinical studies.

Table 1: Receptor Binding Affinities of this compound

| Receptor Target | Binding Affinity (Ki) | Reference |

| α3β4 Nicotinic Receptor | 0.7 µM | [8] |

| µ-Opioid Receptor | 1.1 µM | [9] |

| δ-Opioid Receptor | 3.5 µM | [9] |

| κ-Opioid Receptor | 5.1 µM | [9] |

| NMDA Receptor | Low Affinity | [1][3] |

| Serotonin Transporter (5-HTT) | Low Affinity | [1][3] |

| σ₂ Receptor | Low Affinity | [1][3] |

This table highlights the potent interaction of 18-MC with the α3β4 nAChR relative to its affinity for other neural receptors.

Table 2: In Vivo Efficacy of this compound in Animal Models

| Substance of Abuse | Animal Model | Effective Dose (i.p.) | Outcome | Reference |

| Morphine | Rat | 40 mg/kg | Decreased intravenous self-administration | [3] |

| Cocaine | Rat | 40 mg/kg | Decreased intravenous self-administration | [3] |

| Methamphetamine | Rat | N/A | Decreased intravenous self-administration | [1][2] |

| Nicotine | Rat | 2-40 mg/kg | Decreased intravenous self-administration | [1][4] |

| Ethanol | Rat | 10-40 mg/kg | Decreased oral consumption | [4] |

| Ethanol (Binge) | Mouse | 30 mg/kg | Decreased binge-like consumption | [10] |

| Sucrose | Rat | N/A | Decreased self-administration | [1] |

This table summarizes the demonstrated anti-addictive effects of 18-MC across a range of substances in established preclinical models.

Experimental Protocols

The characterization of 18-MC as an α3β4 nAChR antagonist has been established through several key experimental methodologies.

Patch-Clamp Electrophysiology

This technique is used to measure the ion flow through the nAChR channel in response to agonists and antagonists, directly assessing the functional effects of 18-MC.

-

Cell Preparation: Human embryonic kidney (HEK 293) cells or Xenopus laevis oocytes are transfected with cDNAs encoding the human α3 and β4 nicotinic receptor subunits.[11][12] This allows for the stable expression of functional α3β4 nAChRs on the cell surface.

-

Recording Configuration: The whole-cell patch-clamp configuration is established.[12] A glass micropipette forms a high-resistance seal with the cell membrane, which is then ruptured to allow electrical access to the entire cell. The membrane potential is clamped at a holding potential (typically -60 to -70 mV).

-

Agonist Application: The natural agonist, acetylcholine (ACh), or another specific nAChR agonist is applied to the cell via a rapid perfusion system. This application evokes an inward current as positive ions flow through the opened nAChR channels.[11]

-

Antagonist Application: To test the effect of 18-MC, the compound is co-applied with the agonist, or the cells are pre-incubated with 18-MC before agonist application.[11]

-

Data Analysis: The peak amplitude of the ACh-evoked current in the presence of 18-MC is compared to the control current (ACh alone). A reduction in current amplitude indicates antagonistic activity. By testing a range of 18-MC concentrations, a dose-response curve can be generated to determine the IC₅₀ (the concentration of antagonist that inhibits 50% of the agonist response).[8]

Radioligand Binding Assays

These assays are used to determine the binding affinity (Ki) of 18-MC for the α3β4 nAChR and other receptor targets.

-

Preparation of Receptor Source: Membranes are prepared from cells or tissues expressing the α3β4 nAChR. This can include transfected cell lines or specific brain regions known to have high receptor density.

-

Radioligand Incubation: The membranes are incubated with a specific radiolabeled ligand (e.g., [³H]epibatidine or [¹²⁵I]epibatidine) that binds to the α3β4 nAChR with high affinity.[13]

-

Competitive Binding: The incubation is performed in the presence of various concentrations of unlabeled 18-MC. 18-MC competes with the radioligand for binding to the receptor.

-

Separation and Quantification: After reaching equilibrium, the bound and free radioligand are separated by rapid filtration through glass fiber filters. The amount of radioactivity trapped on the filters, representing the bound radioligand, is quantified using a scintillation counter.

-

Data Analysis: The data are used to generate a competition curve, plotting the percentage of specific radioligand binding against the concentration of 18-MC. This curve is then analyzed using nonlinear regression to calculate the IC₅₀ value, which can be converted to the inhibition constant (Ki) using the Cheng-Prusoff equation. A lower Ki value indicates a higher binding affinity.[8]

In Vivo Animal Self-Administration Models

These behavioral models are the gold standard for assessing the anti-addictive potential of a compound.

-

Surgical Preparation: Rats are surgically implanted with intravenous catheters to allow for self-administration of drugs like morphine, cocaine, or nicotine.

-

Training: The animals are placed in operant conditioning chambers equipped with two levers. Presses on the "active" lever result in an intravenous infusion of the drug, while presses on the "inactive" lever have no consequence. The animals learn to associate the lever press with the rewarding effects of the drug and will reliably self-administer it.[4]

-

Testing Protocol: Once a stable baseline of drug self-administration is established, the animals are pre-treated with various doses of 18-MC (or a vehicle control) prior to the self-administration session.

-

Data Collection and Analysis: The number of infusions earned (and consequently, lever presses) during the session is recorded. A significant reduction in responding on the active lever following 18-MC administration, without a corresponding decrease in general activity (often measured by inactive lever presses or responding for a non-drug reinforcer like water), indicates that the compound specifically reduces the reinforcing effects of the drug.[3][10]

Visualizations: Pathways and Processes

Proposed Signaling Pathway for 18-MC's Anti-Addictive Action

Caption: Mechanism of 18-MC action on the addiction neural circuit.

Experimental Workflow: Patch-Clamp Analysis

Caption: Workflow for assessing 18-MC's antagonist activity.

Logical Relationship: 18-MC Selectivity Profile

Caption: Receptor binding selectivity profile of 18-MC.

Conclusion and Future Directions

This compound represents a significant advancement in the development of therapeutics for substance use disorders. Its targeted mechanism as a selective, non-competitive antagonist of the α3β4 nicotinic acetylcholine receptor distinguishes it from its parent compound, ibogaine, and other less specific pharmacological agents. Preclinical data robustly support its efficacy in reducing the self-administration of multiple addictive substances, an effect mediated by its modulation of the habenulo-interpeduncular pathway.

The favorable selectivity profile of 18-MC, combined with a lack of the adverse effects associated with ibogaine, has supported its progression into clinical development.[1] A Phase 2a study in patients experiencing opioid withdrawal was conducted, marking a critical step in evaluating its therapeutic potential in humans.[1] Further research will be essential to fully elucidate its clinical efficacy, long-term safety, and the precise role of its secondary receptor interactions. The continued investigation of 18-MC and its congeners holds considerable promise for a novel class of anti-addiction therapies rooted in the antagonism of α3β4 nicotinic receptors.

References

- 1. 18-Methoxycoronaridine - Wikipedia [en.wikipedia.org]

- 2. Brain regions mediating α3β4 nicotinic antagonist effects of 18-MC on methamphetamine and sucrose self-administration - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 18-Methoxycoronaridine (18-MC) and ibogaine: comparison of antiaddictive efficacy, toxicity, and mechanisms of action - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Brain regions mediating α3β4 nicotinic antagonist effects of 18-MC on nicotine self-administration - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Interaction of 18-methoxycoronaridine with nicotinic acetylcholine receptors in different conformational states - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Synthesis of enantiomerically pure (+)- and (-)-18-methoxycoronaridine hydrochloride and their preliminary assessment as anti-addictive agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. designer-drug.com [designer-drug.com]

- 9. pubs.acs.org [pubs.acs.org]

- 10. The α3β4 nicotinic acetylcholine receptor antagonist 18-Methoxycoronaridine decreases binge-like ethanol consumption in adult C57BL/6J mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Molecular Regulation of α3β4 Nicotinic Acetylcholine Receptors by Lupeol in Cardiovascular System - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Human α4β2 Neuronal Nicotinic Acetylcholine Receptor in HEK 293 Cells: A Patch-Clamp Study | Journal of Neuroscience [jneurosci.org]

- 13. jneurosci.org [jneurosci.org]

Preclinical Research on (+)-18-Methoxycoronaridine for Addiction: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

(+)-18-Methoxycoronaridine (18-MC), a synthetic derivative of the naturally occurring psychedelic ibogaine, has emerged as a promising non-hallucinogenic therapeutic candidate for the treatment of substance use disorders. Extensive preclinical research has demonstrated its efficacy in reducing the self-administration of various drugs of abuse, including opioids, stimulants, nicotine, and alcohol, in animal models. The primary mechanism of action for 18-MC is believed to be its potent and selective antagonism of the α3β4 nicotinic acetylcholine receptor (nAChR) subtype, which plays a crucial role in the brain's reward pathways. Unlike its parent compound, ibogaine, 18-MC exhibits a favorable safety profile, lacking the hallucinogenic, tremorigenic, and cardiotoxic effects associated with ibogaine. This technical guide provides an in-depth overview of the preclinical research on 18-MC, focusing on its efficacy in various addiction models, its mechanism of action, and the detailed experimental protocols utilized in its evaluation.

Introduction

Substance use disorders (SUDs) represent a significant global health challenge with limited effective treatment options. The development of novel pharmacotherapies with improved efficacy and safety profiles is a critical area of research. This compound (18-MC) is a synthetic analog of coronaridine, an iboga alkaloid, developed to retain the anti-addictive properties of ibogaine while minimizing its adverse effects. Preclinical studies have consistently shown that 18-MC can reduce the self-administration of morphine, cocaine, methamphetamine, nicotine, and alcohol in rats.[1][2][3] This guide will synthesize the key preclinical findings, present quantitative data in a structured format, detail the experimental methodologies, and visualize the underlying mechanisms and workflows.

Efficacy in Animal Models of Addiction

The anti-addictive potential of 18-MC has been evaluated across a range of animal models, primarily focusing on drug self-administration paradigms. These models are considered the gold standard in preclinical addiction research as they mimic the voluntary drug-taking behavior observed in humans.

Opioid Addiction

Preclinical studies have demonstrated that 18-MC effectively reduces morphine self-administration in rats. The administration of 18-MC has been shown to produce a dose-dependent decrease in the number of morphine infusions self-administered by the animals.

Table 1: Effects of this compound on Morphine Self-Administration in Rats

| 18-MC Dose (mg/kg, i.p.) | Mean Reduction in Morphine Infusions | Duration of Effect | Reference |

| 10 | Not significant | - | [4] |

| 20 | Significant reduction | - | [4] |

| 40 | ~50% | Up to 24 hours | [4] |

Stimulant Addiction

18-MC has also shown efficacy in reducing the self-administration of stimulants like cocaine and methamphetamine. Similar to its effects on opioids, 18-MC produces a dose-dependent reduction in stimulant intake.

Table 2: Effects of this compound on Cocaine and Methamphetamine Self-Administration in Rats

| Drug of Abuse | 18-MC Dose (mg/kg, i.p.) | Mean Reduction in Self-Administration | Duration of Effect | Reference |

| Cocaine | 40 | Significant reduction | > 24 hours | [3] |

| Methamphetamine | 1-40 | Dose-dependent reduction | > 24 hours (at 40 mg/kg) | [3] |

Nicotine Addiction

The effects of 18-MC on nicotine self-administration are particularly robust, with studies indicating it is most potent in reducing the intake of this substance.[3] This aligns with its proposed mechanism of action involving nicotinic receptors.

Table 3: Effects of this compound on Nicotine Self-Administration in Rats

| 18-MC Dose (mg/kg) | Route of Administration | Mean Reduction in Nicotine Self-Administration | Notes | Reference |

| 1-40 | i.p. | Dose-dependent reduction | Most potent effect observed among drugs of abuse tested. | [3] |

| 40 | Oral | Significant reduction in rats with lower baseline performance. | No significant effect in rats with higher baseline performance. | [1][5] |

| 10, 20, 40 | Oral | All doses caused significant reductions. | - | [1] |

Alcohol Addiction

18-MC has also been shown to dose-dependently reduce alcohol intake in alcohol-preferring rats.[1][2] This suggests a broad anti-addictive profile for 18-MC.

Table 4: Effects of this compound on Alcohol Self-Administration in Rats

| 18-MC Dose (mg/kg) | Route of Administration | Mean Reduction in Alcohol Intake | Animal Model | Reference |

| 10, 20, 40 | Oral | All doses caused significant reductions | Alcohol-preferring (P) rats | [1] |

Mechanism of Action

The primary molecular target of 18-MC is the α3β4 subtype of the nicotinic acetylcholine receptor (nAChR).[6] These receptors are ligand-gated ion channels that are widely expressed in the central and peripheral nervous systems and are implicated in the rewarding effects of nicotine and other drugs of abuse.

α3β4 Nicotinic Acetylcholine Receptor Antagonism

18-MC acts as a selective antagonist at α3β4 nAChRs.[6] This antagonism is thought to modulate the activity of the mesolimbic dopamine system, a key neural circuit in addiction. The α3β4 nAChRs are highly expressed in the medial habenula and the interpeduncular nucleus, brain regions that play a role in regulating the dopamine system. By blocking these receptors, 18-MC can attenuate the dopamine-releasing effects of drugs of abuse.

Figure 1: Mechanism of 18-MC at the α3β4 nAChR.

Modulation of the Mesolimbic Dopamine System

Drugs of abuse typically increase dopamine levels in the nucleus accumbens, a key component of the brain's reward system. Preclinical studies using in vivo microdialysis have shown that 18-MC can attenuate the drug-induced increase in dopamine in this brain region. This effect is consistent with its antagonism of α3β4 nAChRs in the habenulo-interpeduncular pathway, which indirectly regulates dopamine neuron activity in the ventral tegmental area (VTA).

Figure 2: 18-MC's modulation of the mesolimbic dopamine pathway.

Experimental Protocols

The preclinical evaluation of 18-MC has relied on a set of well-established experimental protocols to assess its anti-addictive properties and elucidate its mechanism of action.

Intravenous Drug Self-Administration

This is the most widely used model to study the reinforcing effects of drugs and the potential of a compound to reduce drug-taking behavior.

-

Apparatus: Standard operant conditioning chambers equipped with two levers (one active, one inactive), a stimulus light above the active lever, and an infusion pump connected to a swivel system allowing for free movement of the animal.

-

Procedure:

-

Surgery: Rats are surgically implanted with an indwelling intravenous catheter into the jugular vein.

-

Acquisition: Animals are placed in the operant chambers and learn to press the active lever to receive an intravenous infusion of a drug (e.g., morphine, cocaine, nicotine). Lever presses are typically reinforced on a fixed-ratio (FR) or progressive-ratio (PR) schedule.

-

Maintenance: Once stable self-administration behavior is established, the effect of 18-MC is tested.

-

Testing: Prior to the self-administration session, rats are pre-treated with various doses of 18-MC or vehicle. The number of drug infusions earned is the primary dependent measure.

-

-

Key Controls: The inactive lever serves as a control for non-specific motor effects. The effect of 18-MC on responding for a non-drug reinforcer (e.g., water or food) is also typically assessed to ensure the compound specifically reduces drug-seeking behavior.[7]

Figure 3: Workflow for intravenous drug self-administration studies.

Conditioned Place Preference (CPP)

The CPP paradigm is used to assess the rewarding or aversive properties of a drug by pairing its effects with a specific environment.

-

Apparatus: A three-chamber apparatus with two larger conditioning chambers distinguished by distinct visual and tactile cues, and a smaller neutral start chamber in the center.[8]

-

Procedure:

-

Pre-conditioning (Baseline): The animal is allowed to freely explore all three chambers to determine any initial preference for one of the conditioning chambers.

-

Conditioning: Over several days, the animal receives an injection of the drug of abuse and is confined to one of the conditioning chambers. On alternate days, it receives a vehicle injection and is confined to the other chamber.

-

Post-conditioning (Test): The animal is placed in the neutral start chamber with free access to all chambers, and the time spent in each chamber is recorded. A preference for the drug-paired chamber indicates a rewarding effect.

-

-

Application with 18-MC: 18-MC can be administered before the drug of abuse during the conditioning phase to assess its ability to block the acquisition of CPP, or before the test phase to evaluate its effect on the expression of an already established CPP.

Figure 4: Conditioned Place Preference (CPP) experimental workflow.

In Vivo Microdialysis

This technique is used to measure the extracellular concentrations of neurotransmitters, such as dopamine, in specific brain regions of freely moving animals.

-

Procedure:

-

Surgery: A guide cannula is stereotaxically implanted into the brain region of interest, typically the nucleus accumbens.[9]

-

Probe Insertion: A microdialysis probe is inserted through the guide cannula. The probe consists of a semi-permeable membrane.

-

Perfusion: Artificial cerebrospinal fluid (aCSF) is slowly perfused through the probe. Neurotransmitters from the extracellular space diffuse across the membrane into the aCSF.

-

Sample Collection: The outgoing aCSF (dialysate) is collected at regular intervals.

-

Analysis: The concentration of dopamine in the dialysate is quantified using high-performance liquid chromatography (HPLC) with electrochemical detection.

-

-

Application with 18-MC: Microdialysis is used to determine if 18-MC can attenuate the increase in nucleus accumbens dopamine release induced by drugs of abuse.

Figure 5: In vivo microdialysis workflow for neurotransmitter analysis.

Safety and Tolerability

A key advantage of 18-MC over ibogaine is its improved safety profile. Preclinical studies have shown that 18-MC does not induce tremors, a common side effect of ibogaine. Furthermore, at doses effective in reducing drug self-administration, 18-MC does not appear to cause the cerebellar Purkinje cell damage that has been observed with high doses of ibogaine.[6] Clinical trials in humans have also reported 18-MC to be safe and well-tolerated.

Conclusion and Future Directions

The preclinical data on this compound strongly support its potential as a novel pharmacotherapy for a wide range of substance use disorders. Its efficacy in reducing the self-administration of opioids, stimulants, nicotine, and alcohol in animal models is well-documented. The primary mechanism of action, antagonism of α3β4 nicotinic acetylcholine receptors, represents a novel target for addiction treatment. The favorable safety profile of 18-MC compared to ibogaine further enhances its therapeutic promise.

Future preclinical research should continue to explore the long-term effects of 18-MC on relapse behavior and the neurobiological adaptations that underlie its sustained anti-addictive effects. Further investigation into its potential efficacy in treating polysubstance abuse is also warranted. As 18-MC progresses through clinical trials, the robust preclinical foundation detailed in this guide will be invaluable for informing its continued development and eventual application in the treatment of addiction.

References

- 1. Acute oral 18-methoxycoronaridine (18-MC) decreases both alcohol intake and IV nicotine self-administration in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. 18-MC reduces methamphetamine and nicotine self-administration in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Acute Oral 18-methoxycoronaridine (18-MC) Decreases both Alcohol Intake and IV Nicotine Self-Administration in Rats - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Ibogaine - Wikipedia [en.wikipedia.org]

- 7. Intravenous drug self-administration in rats [bio-protocol.org]

- 8. Conditioned place preference - Wikipedia [en.wikipedia.org]

- 9. The in vivo microdialysis recovery of dopamine is altered independently of basal level by 6-hydroxydopamine lesions to the nucleus accumbens - PubMed [pubmed.ncbi.nlm.nih.gov]

The Potential of (+)-18-Methoxycoronaridine for Treating Substance Use Disorders: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

(+)-18-Methoxycoronaridine ((+)-18-MC), a synthetic analog of the naturally occurring psychoactive compound ibogaine, has emerged as a promising novel therapeutic for the treatment of substance use disorders (SUDs). Unlike its parent compound, (+)-18-MC is non-hallucinogenic and demonstrates a significantly improved safety profile, lacking the cardiotoxicity and neurotoxicity associated with ibogaine. Preclinical evidence robustly supports the efficacy of (+)-18-MC in reducing the self-administration of a wide range of addictive substances, including opioids, stimulants, nicotine, and alcohol. Its primary mechanism of action involves the antagonism of α3β4 nicotinic acetylcholine receptors (nAChRs), which modulates the mesolimbic dopamine system, a key neural pathway in addiction. This technical guide provides an in-depth overview of the current state of knowledge on (+)-18-MC, including its pharmacological properties, preclinical efficacy, safety profile, and proposed mechanism of action, to inform further research and development.

Introduction